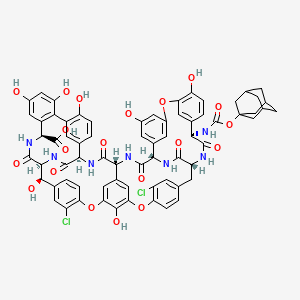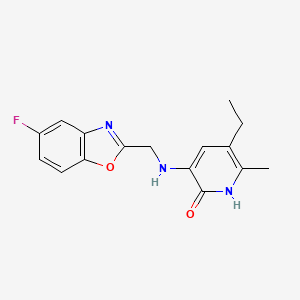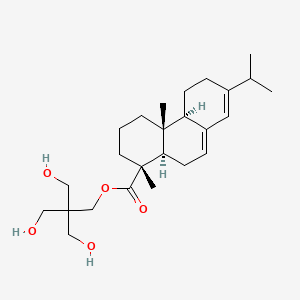
Wym3TH44BC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a naturally occurring compound found in various plants and has been studied for its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Wym3TH44BC involves several steps, including the cyclization of farnesyl pyrophosphate to form the elemene skeleton. This process typically requires specific catalysts and reaction conditions to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound often involves the extraction of the compound from natural sources, such as plants that produce elemene. The extraction process may include solvent extraction, distillation, and purification steps to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Wym3TH44BC undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can modify the double bonds present in the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides or alcohols, while reduction can result in the formation of saturated hydrocarbons.
Scientific Research Applications
Chemistry: It is used as a starting material for the synthesis of other complex molecules.
Biology: Research has shown that Wym3TH44BC exhibits anti-inflammatory and antioxidant properties.
Medicine: The compound has been investigated for its potential anticancer properties, particularly in inhibiting the growth of certain cancer cells.
Industry: this compound is used in the formulation of fragrances and flavors due to its pleasant aroma.
Mechanism of Action
The mechanism of action of Wym3TH44BC involves its interaction with various molecular targets and pathways. It has been shown to modulate signaling pathways involved in inflammation and cell proliferation. The compound can inhibit the activity of certain enzymes and receptors, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Alpha-elemene
- Beta-elemene
- Delta-elemene
Uniqueness
Wym3TH44BC is unique due to its specific molecular structure and the presence of certain functional groups that confer its distinct biological activities. Compared to other elemene isomers, this compound has shown a higher potency in certain therapeutic applications, making it a valuable compound for further research and development.
Properties
CAS No. |
29873-99-2 |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1R,2R)-1-ethenyl-1-methyl-4-propan-2-ylidene-2-prop-1-en-2-ylcyclohexane |
InChI |
InChI=1S/C15H24/c1-7-15(6)9-8-13(11(2)3)10-14(15)12(4)5/h7,14H,1,4,8-10H2,2-3,5-6H3/t14-,15+/m1/s1 |
InChI Key |
BQSLMQNYHVFRDT-CABCVRRESA-N |
Isomeric SMILES |
CC(=C1CC[C@]([C@H](C1)C(=C)C)(C)C=C)C |
Canonical SMILES |
CC(=C1CCC(C(C1)C(=C)C)(C)C=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(2,4-dipyrrolidin-1-ylpyrimido[4,5-b]indol-9-yl)ethyl]morpholine;hydrate;dihydrochloride](/img/structure/B12780822.png)
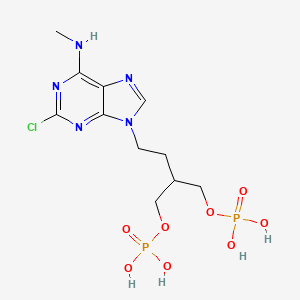
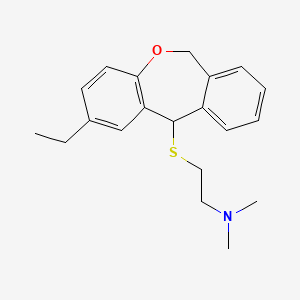
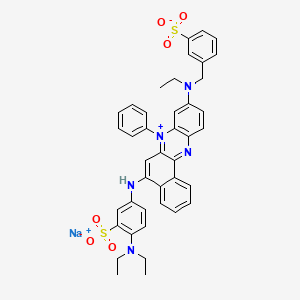
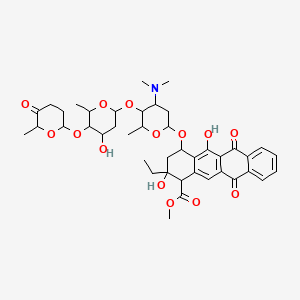
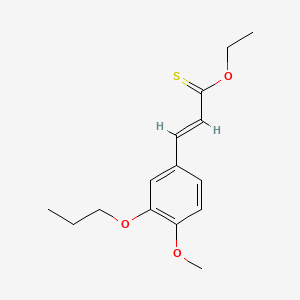

![(3S,3aR,6S,6aR)-3-[4-(3-phenoxypropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;dihydrochloride](/img/structure/B12780896.png)


![ethyl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate](/img/structure/B12780917.png)
